3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 1h 1,2,3,4 Tetrazol 1 Yl Benzonitrile
Precursor Synthesis and Functionalization Strategies Leading to 3-Cyanophenyl Intermediates
The foundational precursor for the synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is 3-cyanobenzonitrile. The strategic placement of the cyano group at the meta position is crucial for the final product's structure. The synthesis of such precursors can be approached through several established organic transformations.
One common method involves the Sandmeyer reaction, starting from 3-aminobenzonitrile (B145674). This well-established reaction allows for the diazotization of the amino group, followed by its replacement with a cyano group using a copper(I) cyanide salt.
Alternatively, functionalization of a pre-existing benzene (B151609) ring can be employed. For instance, direct cyanation of 3-bromobenzonitrile (B1265711) using various cyanide sources and transition metal catalysts, such as palladium or nickel complexes, provides a direct route to the 3-cyanophenyl intermediate. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.
Another approach involves the dehydration of 3-cyanobenzamide. Reagents like phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride (B1165640) are effective for this transformation, converting the amide functional group into a nitrile.
These methods provide versatile pathways to access the key 3-cyanophenyl intermediates required for the subsequent construction of the tetrazole ring.
Cycloaddition Reactions for Tetrazole Ring Formation
The most prevalent and efficient method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net This reaction is a cornerstone in the synthesis of 5-substituted 1H-tetrazoles. nih.gov
The synthesis of this compound is typically achieved through the [3+2] cycloaddition of 3-cyanobenzonitrile with an azide source, most commonly sodium azide (NaN3). nih.govresearchgate.netacs.orgnih.gov This reaction is a type of 1,3-dipolar cycloaddition. nih.govresearchgate.net The nitrile provides the two-atom component (C≡N), while the azide ion acts as the three-atom 1,3-dipole. nih.gov
The reaction is generally carried out by heating the nitrile and sodium azide in a suitable solvent, often with the aid of a catalyst to improve reaction rates and yields. acs.orgyoutube.com Common solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and water. researchgate.netacs.orgorganic-chemistry.org The presence of electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov
The reaction typically produces the 5-substituted 1H-tetrazole as the major product. The acidic nature of the N-H bond in the resulting tetrazole ring is comparable to that of a carboxylic acid, making tetrazoles valuable as carboxylic acid bioisosteres in medicinal chemistry. youtube.combeilstein-journals.org
The precise mechanism of tetrazole formation from the reaction of nitriles and azides has been a subject of discussion, with evidence suggesting that it can vary depending on the reaction conditions and the nature of the azide species. acs.org
Two primary mechanistic pathways are generally considered:
Concerted [3+2] Cycloaddition: This mechanism involves a single transition state where the azide and nitrile come together to form the five-membered ring in a concerted fashion. This pathway is more commonly accepted for reactions involving organic azides. acs.org
Stepwise Nucleophilic Addition followed by Cyclization: In reactions involving azide salts like sodium azide, an alternative stepwise mechanism is often proposed. acs.org This pathway begins with the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group. This initial addition forms a linear imidoyl azide intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the tetrazole ring. acs.orgyoutube.com
Computational studies using Density Functional Theory (DFT) have been employed to investigate these mechanistic possibilities. Some calculations suggest that a nitrile activation step may occur, leading to an imidoyl azide, which then cyclizes to form the tetrazole. acs.org The activation of the nitrile can be facilitated by Lewis or Brønsted acids, which coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. youtube.comorganic-chemistry.org
Catalytic Approaches in the Synthesis of this compound
To overcome the high activation energy often associated with the [3+2] cycloaddition of nitriles and azides, various catalytic systems have been developed. These can be broadly classified into homogeneous and heterogeneous catalysis. nih.gov
Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity. Various metal complexes have been found to be effective for the synthesis of 5-substituted 1H-tetrazoles.
For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles. nih.govresearchgate.net Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex. nih.govresearchgate.net This represents one of the first examples of cobalt complexes being used for this transformation under homogeneous conditions. nih.govresearchgate.net
Copper(II) catalysts have also been employed, with the reaction proceeding smoothly in N-methyl-2-pyrrolidone (NMP). researchgate.net Other metal salts, such as those of zinc, have been used to catalyze the reaction in water, demonstrating a broad substrate scope that includes aromatic nitriles. organic-chemistry.org Organotin compounds, such as tributyltin azide generated in situ, have also been reported as effective catalysts. scispace.com
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cobalt(II) complex | Benzonitrile (B105546) | Methanol | 110 | - | High | nih.govresearchgate.net |
| Copper(II) catalyst | Various nitriles | NMP | - | - | - | researchgate.net |
| Zinc salts | Aromatic nitriles | Water | - | - | High | organic-chemistry.org |
| Tributyltin azide | Benzonitrile | Toluene | 140 | - | - | scispace.com |
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions, contributing to more environmentally friendly processes. nih.govajgreenchem.com
Several heterogeneous catalytic systems have been developed for the synthesis of tetrazoles. For example, a novel catalyst comprising a Schiff base coordinated Cu(II) covalently attached to Fe3O4@SiO2 nanoparticles through an imidazolium (B1220033) linker has been reported. nih.gov This catalyst demonstrated high efficiency in the synthesis of both 1-aryl and 5-aryl 1H-tetrazoles in water. nih.gov
Another example is the use of ZnO nanoparticles embedded in a magnetic isocyanurate-based periodic mesoporous organosilica. nih.govnih.gov This nanomaterial proved to be a thermally stable and efficient catalyst for the synthesis of 5-substituted-1H-tetrazole derivatives in ethanol (B145695) under reflux conditions. nih.govnih.gov The catalyst could be easily separated using an external magnet and reused for several cycles without a significant loss of activity. nih.govnih.gov
Sulfonated carbon catalysts derived from glycerol (B35011) have also been employed for the [3+2] cycloaddition of nitriles with sodium azide in DMF at 100 °C, affording excellent yields. ajgreenchem.com This non-metallic catalyst is stable, water-resistant, and recyclable. ajgreenchem.com
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Aniline, triethyl orthoformate, NaN3 | Water | 40 | - | High | nih.gov |
| Fe3O4@PMO–ICS–ZnO | Malononitrile, 4-chlorobenzaldehyde, NaN3 | Ethanol | Reflux | - | High | nih.govnih.gov |
| SO3H-carbon | Benzonitrile, NaN3 | DMF | 100 | 6 | 92 | ajgreenchem.com |
Nanoparticle-Mediated Syntheses
The application of heterogeneous nanocatalysts in the synthesis of tetrazole derivatives represents a significant advancement in green chemistry. These catalysts offer high surface-area-to-volume ratios, enhanced reactivity, and ease of recovery and reusability. The synthesis typically proceeds via a [3+2] cycloaddition of sodium azide to a nitrile, in this case, 3-cyanobenzonitrile, to form the 5-(3-cyanophenyl)-1H-tetrazole intermediate, which is then N-substituted.
Various nanoparticles have proven effective in catalyzing this transformation. Zinc oxide (ZnO) nanoparticles, for instance, serve as efficient, recyclable heterogeneous Lewis acid catalysts. Their acidic sites activate the nitrile group, facilitating the nucleophilic attack of the azide ion and subsequent cyclization. Similarly, magnetic nanoparticles, such as zinc oxide embedded in a magnetic isocyanurate-based periodic mesoporous organosilica (Fe3O4@PMO–ICS–ZnO), have been developed. mdpi.comresearchgate.net These composite materials not only catalyze the reaction efficiently but also allow for simple magnetic separation from the reaction mixture, streamlining the purification process. researchgate.netresearchgate.net
The general mechanism for the nanoparticle-catalyzed synthesis of the tetrazole ring involves the coordination of the nitrile to the metal center of the nanocatalyst. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide. The reaction proceeds to form a vinyl azide intermediate which then undergoes intramolecular cyclization to yield the tetrazolate anion, which is subsequently protonated to give the 5-substituted-1H-tetrazole. The use of these nanocatalysts often leads to high yields under milder conditions compared to traditional methods. researchgate.netnih.gov
Table 1: Examples of Nanoparticles in Tetrazole Synthesis
| Nanocatalyst | Key Features | Advantages | Reference |
|---|---|---|---|
| ZnO | Lewis acidic surface sites, high surface area. | Recyclable, high yields, cost-effective. | |
| Fe3O4@PMO–ICS–ZnO | Magnetic core, porous silica (B1680970) shell, ZnO active sites. | Easily separable by magnet, reusable, high catalytic activity. | mdpi.comresearchgate.net |
| Copper-based Nanomaterials | Versatile oxidation states, high reactivity. | Recyclable, high yields, applicable to various nitriles. |
Advanced Synthetic Techniques and Optimization
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improvements in yields. In tetrazole synthesis, microwave energy effectively promotes the [3+2] cycloaddition reaction. The direct coupling of microwave energy with the polar molecules in the reaction mixture results in efficient and uniform heating, which can overcome activation energy barriers more effectively than conventional heating methods. This technique has been successfully applied to the synthesis of various 5-substituted-1H-tetrazoles from nitriles and sodium azide in solvents like DMF or under solvent-free conditions. For the synthesis of the precursor to this compound, irradiating a mixture of 3-cyanobenzonitrile and an azide source can shorten the reaction time from hours to mere minutes, while often providing higher purity products.
The use of ultrasonic energy, or sonochemistry, is another green chemistry approach that enhances chemical reactivity. Ultrasound works by acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. In the synthesis of tetrazoles, ultrasonic irradiation can promote the cycloaddition reaction under mild conditions, often at room temperature. For example, the synthesis of 1-substituted tetrazoles has been effectively catalyzed by zinc sulfide (B99878) (ZnS) nanoparticles under ultrasonic irradiation, demonstrating the synergy between nanocatalysis and sonochemistry. This method offers advantages such as shorter reaction times, excellent yields, and operational simplicity, avoiding the need for high temperatures and pressures.
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired tetrazole product.
Temperature: The reaction temperature significantly influences the rate of tetrazole formation. While higher temperatures generally accelerate the reaction, they can also lead to the formation of byproducts. For nanoparticle-catalyzed reactions, an optimal temperature is often determined to balance reaction speed with catalyst stability and product selectivity. For instance, in the synthesis of tetrazole derivatives using a magnetic Fe3O4@PMO-ICS-ZnO nanocatalyst, refluxing in ethanol was found to be optimal.
Solvent Systems: The choice of solvent is critical as it affects the solubility of reagents and the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for tetrazole synthesis. However, greener alternatives like water or ethanol are increasingly preferred, especially in nanoparticle-catalyzed systems. Studies have shown that both water and ethanol can afford excellent yields, highlighting the move towards more environmentally benign processes.
Reagent Stoichiometry: The molar ratio of the nitrile to the azide source is a key parameter. Typically, a slight excess of the azide (e.g., 1.2 to 1.5 equivalents) is used to ensure complete conversion of the nitrile. Optimizing this ratio is essential to maximize yield while minimizing residual azide, which can pose safety and purification challenges.
Additives: Various additives can be used to promote the reaction. In the classic synthesis, catalysts like zinc salts or ammonium (B1175870) chloride are often employed. In modern syntheses, the focus is on heterogeneous catalysts like the nanoparticles discussed previously. The catalyst loading is another parameter to be optimized; low catalyst loading is desirable for cost-effectiveness and sustainability. mdpi.com
Table 2: Optimization of Reaction Parameters for a Model Tetrazole Synthesis
| Parameter | Variation | Observation | Optimal Condition |
|---|---|---|---|
| Catalyst Loading | 5-15 mol% | Yield increases with loading up to a point, then plateaus. | 10 mol% |
| Temperature | Room Temp to Reflux | Reaction rate increases significantly with temperature. | Reflux (e.g., in EtOH) |
| Solvent | Toluene, DMF, EtOH, Water | Polar protic solvents like EtOH and water give excellent yields. | Ethanol or Water |
| Azide Stoichiometry | 1.0 - 2.0 eq. | Excess azide pushes the reaction to completion. | 1.2 eq. |
Regioselectivity Control in N-Substitution of Tetrazoles (1H- vs. 2H- Isomer Preference)
The 5-substituted-1H-tetrazole ring, formed from the cycloaddition of an azide to a nitrile, is acidic and exists in two tautomeric forms (1H and 2H). Alkylation or arylation of the tetrazolate anion can occur at either the N-1 or N-2 position, leading to the formation of two distinct regioisomers. Controlling the regioselectivity of this substitution is paramount for synthesizing a specific isomer like this compound (the N-1 isomer).
The ratio of the N-1 to N-2 isomer is influenced by a combination of factors:
Steric Effects: Bulky substituents on the electrophile (alkylating/arylating agent) or at the 5-position of the tetrazole ring can sterically hinder the approach to the N-1 position, favoring substitution at the less hindered N-2 position.
Electronic Effects: The electronic properties of the substituent at the 5-position influence the electron density at the N-1 and N-2 atoms, thereby affecting their nucleophilicity. Electron-withdrawing groups can influence the charge distribution in the tetrazolate anion.
Reaction Conditions:
Solvent: The polarity of the solvent can influence the site of substitution.
Base: The choice of base used to deprotonate the tetrazole can affect the nature of the resulting anion and its counterion, which in turn can direct the substitution.
Temperature: Reaction temperature can also play a role, with thermodynamic and kinetic products being favored at different temperatures. nih.gov
Computational studies, often using Density Functional Theory (DFT), are employed to predict the stability of the resulting isomers and the activation energies of the transition states leading to their formation. mdpi.com These theoretical calculations help in understanding the underlying reasons for the observed regioselectivity and in designing reaction conditions that favor the desired N-1 isomer. mdpi.comresearchgate.net For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole yielded two separable regioisomers, and their proportions could be rationalized through DFT calculations that examined the nucleophilicity and electrostatic potential of the reacting species. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 3 1h 1,2,3,4 Tetrazol 1 Yl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.
In the ¹H NMR spectrum, the proton on the tetrazole ring is expected to appear as a distinct singlet in the downfield region, typically around 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. acgpubs.org The protons of the 1,3-disubstituted benzene (B151609) ring would present a more complex pattern. Four distinct signals in the aromatic region (typically 7.4-8.0 ppm) are anticipated, corresponding to the four different protons on the phenyl ring. acgpubs.org Their specific chemical shifts and coupling patterns (multiplicities) would confirm the 'meta' substitution pattern.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is expected at the lower field end of the spectrum, typically around 118 ppm. The carbon atom of the tetrazole ring would resonate in the aromatic region. The six carbons of the benzonitrile (B105546) ring would show distinct signals, with the carbon attached to the nitrile group and the carbon attached to the tetrazole ring having characteristic chemical shifts that confirm the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Tetrazole-H | ~9.0 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~118 |
| Tetrazole-C | ~140-150 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.
A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The presence of the tetrazole ring is typically confirmed by a series of characteristic bands in the fingerprint region, including N=N stretching vibrations around 1500 cm⁻¹ and ring stretching vibrations between 990 cm⁻¹ and 1250 cm⁻¹. acgpubs.orgresearchgate.net The aromatic C-H stretching of the benzene ring would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2230 |
| Aromatic C=C | Stretching | ~1400 - 1600 |
| Tetrazole Ring | N=N Stretching | ~1500 |
| Tetrazole Ring | Ring Vibrations | ~990 - 1250 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact molecular weight of the compound (C₈H₅N₅, 171.17 g/mol ). A key fragmentation pathway for 1-substituted tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.govresearchgate.net This would result in a prominent fragment ion at m/z 143. Further fragmentation of the benzonitrile moiety could lead to the loss of HCN (27 amu), resulting in a fragment ion corresponding to the benzyne (B1209423) radical cation. nih.gov
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 171 | [M]⁺ (Molecular Ion) |
| 143 | [M - N₂]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
Table 5: Expected Parameters from X-ray Crystallography for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System & Space Group | Details of crystal symmetry |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the basic repeating unit |
| Bond Lengths & Angles | Precise intramolecular distances and angles |
| Dihedral Angle | Relative orientation of the benzonitrile and tetrazole rings |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to validate the empirical formula and assess the purity of the synthesized compound. For this compound, with a molecular formula of C₈H₅N₅, the theoretical elemental composition can be calculated. Experimental values obtained from a sample must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the elemental composition and high purity of the compound.
Table 6: Elemental Analysis Data for this compound (C₈H₅N₅)
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 56.14 | (To be determined) |
| Hydrogen (H) | 2.94 | (To be determined) |
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for large-scale purification. For this compound, a single spot on a TLC plate in various solvent systems would indicate a high degree of purity.
For the isolation and purification of the compound, column chromatography is typically employed. nih.gov A stationary phase, such as silica (B1680970) gel, is used, and the compound is eluted with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether). nih.gov The fractions are collected and analyzed by TLC to isolate the pure product.
Thermal Analysis Techniques for Decomposition Behavior Studies (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For nitrogen-rich compounds like tetrazoles, TGA provides crucial information about their decomposition temperature and thermal stability.
The TGA curve for this compound would be expected to show a stable region at lower temperatures, followed by a sharp weight loss at the decomposition temperature. This weight loss corresponds to the degradation of the molecule into gaseous products. The onset temperature of decomposition is a key indicator of the compound's thermal stability.
Computational and Theoretical Investigations of 3 1h 1,2,3,4 Tetrazol 1 Yl Benzonitrile
Electrostatic Potential Surface and Charge Distribution AnalysisDetailed molecular electrostatic potential (MEP) maps, charge distribution analyses, or specific atomic charge values for 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile are not documented in the available scientific literature.
To provide the requested in-depth article, a dedicated computational chemistry study on this compound would need to be performed.
Chemical Reactivity and Transformations of 3 1h 1,2,3,4 Tetrazol 1 Yl Benzonitrile
Reactions Involving the Tetrazole Ring System
The tetrazole ring is an aromatic, nitrogen-rich heterocycle. Its reactivity is influenced by the presence of four nitrogen atoms and the substituent at the N-1 position. The lone pairs of electrons on the nitrogen atoms make the ring a potent ligand in coordination chemistry, while the ring's inherent strain and high nitrogen content predispose it to ring-opening and cycloreversion reactions under energetic conditions.
As a 1-substituted tetrazole, 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile has three remaining nitrogen atoms (N-2, N-3, and N-4) that could potentially undergo alkylation or acylation. However, these reactions are less common than the alkylation of 5-substituted 1H-tetrazoles, which involves the deprotonation of the N-H bond.
N-Alkylation: The alkylation of 1-substituted tetrazoles typically leads to the formation of quaternary tetrazolium salts. The reaction involves the attack of an alkylating agent on one of the ring nitrogens. The regioselectivity of this reaction is influenced by factors such as steric hindrance and the electronic properties of both the tetrazole and the alkylating agent. While specific studies on this compound are not prevalent, the general principles of tetrazole chemistry suggest that alkylation would likely occur at the N-4 position due to its accessibility and the electronic distribution within the ring.
N-Acylation: The acylation of tetrazoles can lead to the formation of N-acyl tetrazoles, which are effective acylating agents themselves. google.com More significantly, the acylation of aryl tetrazoles can serve as a pathway to other heterocyclic systems. A notable transformation is the one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles, which proceeds through an initial N-acylation of an aryl tetrazole with an aldehyde, followed by a thermal rearrangement. nih.gov This reaction involves a radical-promoted cross-dehydrogenative coupling mechanism. nih.gov Applying this to this compound with a suitable aldehyde would be expected to yield a 1,3,4-oxadiazole (B1194373) derivative, demonstrating a transformation of the tetrazole ring itself.
| Reaction Type | Reagent Example | Potential Product(s) | Key Features |
| N-Alkylation | Methyl Iodide (CH₃I) | 4-Methyl-1-(3-cyanophenyl)-1H-tetrazol-4-ium iodide | Formation of a quaternary tetrazolium salt. |
| N-Acylation | Benzaldehyde (C₆H₅CHO) | 2-(3-(1H-1,2,3,4-tetrazol-1-yl)phenyl)-5-phenyl-1,3,4-oxadiazole | Involves N-acylation followed by thermal rearrangement and ring transformation. nih.gov |
The tetrazole ring is thermally and photochemically labile, capable of undergoing ring-opening and cycloreversion reactions, typically characterized by the extrusion of a molecule of dinitrogen (N₂).
Thermal Decomposition: Studies on 1-phenyl-1H-tetrazole and its derivatives show that these compounds decompose exothermically at temperatures typically between 190–240 °C. researchgate.netgazi.edu.tr The primary decomposition pathway involves the cleavage of the tetrazole ring to release N₂ gas and form an isonitrile as the major product. researchgate.netgazi.edu.tr This high-energy decomposition is a characteristic feature of the tetrazole moiety's high nitrogen content. researchgate.net The specific decomposition temperature is influenced by the nature of the substituents on the phenyl ring.
Photochemical Reactions: The photolysis of 1-aryl tetrazoles also induces the cleavage of the tetrazole ring and the elimination of N₂. nih.gov Irradiation with UV light (e.g., at 254 nm) generates highly reactive intermediates, such as 1,3-biradicals. researchgate.net The fate of these intermediates, and thus the final products, is highly dependent on the other substituents present in the molecule and the reaction solvent. For instance, the photochemistry of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines as the sole primary photoproduct. nih.govresearchgate.net In other systems, photolysis can result in the formation of pyrimidinones (B12756618) or benzimidazolones. researchgate.netmdpi.com These reactions provide a synthetic route to various other heterocyclic structures originating from the tetrazole ring. mdpi.com
Tetrazole derivatives are highly effective ligands in coordination chemistry due to the multiple nitrogen atoms available for binding to metal ions. nih.govacs.org For this compound, the N-2, N-3, and N-4 atoms of the tetrazole ring possess lone pairs of electrons and can act as donor sites. This allows the molecule to function as a ligand in the construction of coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).
The tetrazole ring can coordinate to metal centers in various modes, including monodentate, bidentate, and tridentate bridging fashions. mdpi.com This versatility enables the formation of diverse and complex architectures, ranging from discrete molecules to one-, two-, or three-dimensional polymeric structures. nih.gov The specific coordination mode depends on the metal ion, the solvent system, and the reaction conditions. mdpi.com The resulting metal-tetrazole frameworks have applications in areas such as gas storage and catalysis. While the nitrile group can also coordinate to metals, the tetrazole moiety is often the more dominant coordinating site.
| Coordination Site(s) | Coordination Mode | Resulting Structure Type |
| N-4 | Monodentate | Discrete Complex / 1D Polymer |
| N-3, N-4 | Bidentate Bridging | 1D, 2D, or 3D Polymer / MOF |
| N-2, N-3 | Bidentate Bridging | 1D, 2D, or 3D Polymer / MOF |
| N-2, N-3, N-4 | Tridentate Bridging | 2D or 3D Polymer / MOF |
Reactions Involving the Benzonitrile (B105546) Functional Group
The benzonitrile portion of the molecule offers a different set of reactive possibilities centered on the carbon-nitrogen triple bond (C≡N).
The nitrile group is considered a carboxylic acid derivative and can be converted to the corresponding amide or carboxylic acid through hydrolysis. chegg.com
Hydrolysis: This reaction can be catalyzed by either acid or base. vaia.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as aqueous HCl, results in the formation of the corresponding carboxylic acid. vaia.com The reaction proceeds via an amide intermediate. For this compound, this reaction would yield 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base, such as NaOH, initially produces the carboxylate salt (e.g., sodium 3-(1H-1,2,3,4-tetrazol-1-yl)benzoate) and ammonia (B1221849) gas. chegg.comyoutube.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. chegg.com
Reaction with Organometallic Reagents: The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles like Grignard reagents. The reaction of benzonitrile with one equivalent of a Grignard reagent (e.g., CH₃MgBr), followed by aqueous workup (hydrolysis), yields a ketone. sarthaks.com This provides a method for converting the nitrile group into a carbonyl functional group and forming a new carbon-carbon bond.
| Reaction Type | Reagents | Intermediate Product | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | Sodium 3-(1H-1,2,3,4-tetrazol-1-yl)benzoate | 3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | Imine | 1-(3-(1H-1,2,3,4-tetrazol-1-yl)phenyl)ethan-1-one |
While the most common cycloaddition involving nitriles is their reaction with azides to form tetrazoles, the C≡N triple bond can also act as a dipolarophile or react with other partners to form different heterocyclic rings.
[3+2] Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with certain 1,3-dipoles. For example, the acid-mediated cyclisation of sterically bulky cyclic triphosphanes with nitriles like benzonitrile affords five-membered cationic P₃CN heterocycles. nih.gov This reaction demonstrates the ability of the nitrile to act as a formal two-atom component in a cycloaddition to build phosphorus-rich heterocycles. nih.gov
Annulation Reactions: The benzonitrile moiety can be incorporated into larger polycyclic aromatic systems through transition-metal-catalyzed reactions. For instance, rhodium-catalyzed C-C bond activation and annulation of biphenylene (B1199973) with benzonitriles results in the formation of substituted phenanthridines. researchgate.net In this transformation, the nitrile's carbon and nitrogen atoms are integrated into a new six-membered heterocyclic ring. researchgate.net
The versatility of the nitrile group as a building block is well-established, with benzoylacetonitriles (a related class of compounds) being used as precursors for a wide array of heterocycles including pyrroles, furans, pyrazoles, and isoxazoles. tubitak.gov.tr This highlights the potential of the benzonitrile group in this compound to be a key synthon in the construction of more complex molecular architectures.
Aromatic Ring Transformations and Substituent Effects of this compound
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its two substituents: the cyano group (-CN) and the 1H-1,2,3,4-tetrazol-1-yl group. Both of these groups are known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and, conversely, can activate it towards nucleophilic attack under specific conditions.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. wikipedia.org However, the presence of electron-withdrawing groups (EWGs) removes electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Both the cyano and the tetrazolyl substituents on this compound are deactivating groups. wikipedia.orgyoutube.com
These deactivating groups also direct incoming electrophiles to specific positions on the ring. EWGs generally direct incoming electrophiles to the meta position relative to themselves. organicchemistrytutor.comyoutube.com This is because the ortho and para positions are more strongly deactivated (bearing a partial positive charge in resonance structures), making the meta position the least disfavored site for attack. youtube.com
For this compound:
The cyano group at position C1 directs incoming electrophiles to position C5 (meta).
The 1H-tetrazol-1-yl group at position C3 also directs incoming electrophiles to position C5 (meta).
Therefore, any electrophilic substitution reaction on this molecule would be expected to proceed slowly due to the strong deactivation of the ring, with the substitution occurring predominantly at the C5 position, which is synergistically directed by both substituents. Attack at positions C2, C4, and C6 would be strongly disfavored.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position(s) |
|---|---|---|---|---|
| Cyano (-CN) | C1 | -I, -M (Electron-withdrawing) | Strongly Deactivating | C5 |
| 1H-Tetrazol-1-yl | C3 | -I (Electron-withdrawing) | Deactivating | C5 |
| Predicted Site of Electrophilic Attack | C5 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for substituting a leaving group (typically a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.com
The parent molecule, this compound, does not possess a suitable leaving group and therefore would not undergo SNAr. However, a hypothetical halogenated derivative, such as 5-chloro-3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile , would be highly activated for this reaction. In this hypothetical molecule:
The chlorine atom at C5 would serve as the leaving group.
The cyano group is ortho to the chlorine.
The tetrazolyl group is para to the chlorine.
The presence of these two strong EWGs at the ortho and para positions would significantly stabilize the Meisenheimer intermediate, making the molecule highly susceptible to attack by nucleophiles (e.g., alkoxides, amines) at C5. libretexts.org
Cross-Coupling Reactions at the Benzonitrile Moiety
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent (like an organoboron compound in the Suzuki reaction) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
As with SNAr, this compound lacks the necessary leaving group to participate directly in standard cross-coupling protocols. To utilize this chemistry, the benzonitrile moiety would first need to be functionalized with a halide or triflate. For instance, a hypothetical precursor like 5-bromo-3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile could readily participate in various cross-coupling reactions. A Suzuki-Miyaura reaction with an arylboronic acid, for example, would yield a biaryl product, effectively introducing a new aryl group at the C5 position. While modern methods are emerging for the cross-coupling of aryl nitriles via C-CN bond activation, these are not yet as common as traditional methods requiring halides. researchgate.net
| Reaction Component | Example | Purpose |
|---|---|---|
| Aryl Halide Substrate | 5-Bromo-3-(1H-tetrazol-1-yl)benzonitrile | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Reaction medium |
Thermal and Photochemical Decomposition Pathways (Chemical Aspects)
Tetrazole-containing compounds are known for their high nitrogen content and propensity to decompose upon exposure to heat or light, often releasing molecular nitrogen (N₂). researchgate.netmaxapress.com This decomposition serves as a source of highly reactive intermediates. researchgate.net
Thermal Decomposition
The thermal decomposition of 1-substituted tetrazoles, such as 1-phenyltetrazole, has been studied and is understood to proceed through the extrusion of one molecule of N₂. researchgate.netgazi.edu.tr This process is highly exothermic and typically occurs at temperatures between 190–240 °C for many phenyl tetrazoles. researchgate.net The primary intermediate formed upon nitrogen loss is a highly reactive imidoyl nitrene .
For this compound, thermolysis would lead to the formation of N-(3-cyanophenyl)carbonimidoyl nitrene. This nitrene is a potent reactive species that can undergo several subsequent reactions:
Intramolecular Cyclization: The nitrene could potentially attack the cyano group, leading to the formation of a fused heterocyclic system.
Hydrogen Abstraction: In the presence of a hydrogen-donating solvent, the nitrene could abstract hydrogen to form a more stable species.
Intermolecular Reactions: The nitrene could react with other molecules in the reaction mixture.
The precise decomposition products would depend heavily on the reaction conditions, such as temperature, pressure, and the presence of other reagents or solvents. researchgate.net
Photochemical Decomposition
Photolysis provides an alternative, often milder, method for inducing the decomposition of tetrazoles. researchgate.netnih.gov UV irradiation of 1-aryl tetrazoles can also lead to the extrusion of N₂ to generate nitrene intermediates, similar to the thermal pathway. nih.gov The photochemical route can sometimes offer greater selectivity and control over the reaction. nih.gov
Photolysis of this compound would likely generate the same imidoyl nitrene intermediate as thermolysis. However, other photochemical pathways could also be possible, depending on the excitation wavelength. For instance, cleavage of other bonds within the tetrazole ring could lead to different fragmentation patterns and the formation of species like phenylazides and cyanates, as has been observed for some 5-alkoxy-1-phenyltetrazoles. nih.gov The specific outcome would be contingent on the excited state's electronic structure and the stability of the potential intermediates. nih.govresearchgate.net
| Decomposition Method | Conditions | Primary Process | Key Reactive Intermediate | Potential Subsequent Reactions |
|---|---|---|---|---|
| Thermal | High Temperature (e.g., >190 °C) | Extrusion of N₂ | N-(3-cyanophenyl)carbonimidoyl nitrene | Intramolecular cyclization, H-abstraction |
| Photochemical | UV Irradiation (e.g., 254 nm) | Extrusion of N₂ | N-(3-cyanophenyl)carbonimidoyl nitrene | Cyclization, rearrangement, trapping |
Compound Index
| Compound Name |
|---|
| This compound |
| 5-chloro-3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile |
| 5-bromo-3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile |
| 1-phenyltetrazole |
| N-(3-cyanophenyl)carbonimidoyl nitrene |
| Phenylboronic acid |
| Palladium(II) acetate (B1210297) |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sodium carbonate |
| Potassium carbonate |
| Cesium carbonate |
Derivatization Strategies and Analogue Synthesis Based on 3 1h 1,2,3,4 Tetrazol 1 Yl Benzonitrile
Synthesis of Substituents on the Benzonitrile (B105546) Moiety (e.g., at the 4- or 5-positions)
Modification of the benzonitrile ring is a primary strategy for creating analogues of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile. Introducing substituents at various positions on this aromatic ring can significantly alter the molecule's steric and electronic properties. Synthetic approaches typically involve two main pathways: building the tetrazole ring onto an already substituted benzonitrile precursor or performing electrophilic aromatic substitution on the parent compound, though the latter can be challenging due to the deactivating nature of the nitrile and tetrazole groups.
A common and effective method begins with a substituted 3-aminobenzonitrile (B145674). This precursor can undergo diazotization followed by reaction with an azide (B81097) source, or it can be converted to the tetrazole via other multistep sequences. Alternatively, the synthesis can commence from a substituted 3-halobenzonitrile, which can be coupled with tetrazole or its salts.
The synthesis of related benzonitrile derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups at specific positions. For instance, strategies have been developed for the selective C-4 arylation of substituted pyridine rings, which serve as a proof of concept for similar transformations on the benzonitrile ring.
Table 1: Synthetic Strategies for Benzonitrile Ring Substitution
| Strategy | Precursor Example | Key Reaction | Potential Substituent |
|---|---|---|---|
| Tetrazole formation on substituted nitrile | 3-Amino-4-chlorobenzonitrile | Diazotization, Azide addition | Chloro, Fluoro, Methyl |
| Nucleophilic Aromatic Substitution | 3-(1H-tetrazol-1-yl)-4-fluorobenzonitrile | SNAr with amines/alcohols | Amino, Alkoxy, Thiol |
Functionalization of the Tetrazole Ring (e.g., N-substitution or C-substitution)
The tetrazole ring itself is a rich site for chemical modification. As a five-membered aromatic heterocycle with four nitrogen atoms, it possesses unique chemical properties that can be exploited for derivatization.
N-Substitution: The tetrazole ring in 5-substituted 1H-tetrazoles exists as a mixture of 1-H and 2-H tautomers. In the case of this compound, the cyanophenyl group is already on a nitrogen atom, leaving the other nitrogen atoms as potential sites for further substitution, although this is less common. A more prevalent strategy involves the acylation of the N-H proton in 5-substituted tetrazoles. For example, 5-phenyl-1,2,3,4-tetrazole can be readily acylated at the N-1 position using various acylating reagents. chalcogen.ro This general methodology can be adapted to functionalize the parent 5-(3-cyanophenyl)-1H-tetrazole before the final N-1 substitution that leads to the title compound's isomer.
C-Substitution: While the title compound has a benzonitrile group at the N-1 position, the isomeric 5-(3-cyanophenyl)-1H-tetrazole is a key intermediate and analogue. The synthesis of such 5-substituted tetrazoles is most commonly achieved through the [3+2] cycloaddition of a nitrile (e.g., 3-cyanobenzonitrile) with an azide source, such as sodium azide or trimethylsilyl azide. chalcogen.ronih.govresearchgate.net This reaction is a cornerstone of tetrazole chemistry, providing a direct route to the C-substituted ring system. nih.gov Further modification at the C-5 position after the ring has been formed is difficult and rarely employed.
Table 2: Examples of Tetrazole Ring Functionalization Methods
| Functionalization Type | Reaction | Reagents | Product Type |
|---|---|---|---|
| C-5 Substitution | [3+2] Cycloaddition | R-C≡N + NaN3, NH4Cl | 5-Substituted-1H-tetrazole |
| N-1 Acylation | Acylation | 5-R-1H-tetrazole + Acyl Chloride | 1-Acyl-5-substituted-tetrazole chalcogen.ro |
Development of Structural Analogues and Heterocyclic Hybrids (excluding biological applications)
The development of structural analogues and heterocyclic hybrids expands the chemical space around the this compound core. This involves replacing either the tetrazole or benzonitrile moiety with other chemical groups or linking the core structure to other heterocyclic systems.
Structural Analogues: An important class of analogues involves replacing the tetrazole ring with other five-membered nitrogen-containing heterocycles that act as bioisosteres. For example, 1,2,4-triazoles are frequently used as substitutes for tetrazoles. The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an analogue of a positional isomer, is achieved by reacting an α-halo-substituted tolunitrile with a salt of 1,2,4-triazole. google.comgoogle.com This highlights a general strategy where the core heterocycle is varied to modulate properties.
Heterocyclic Hybrids: Molecular hybridization involves covalently linking two or more distinct heterocyclic scaffolds to create a new molecule with potentially novel chemical properties. nih.gov This strategy has been applied to tetrazoles, which have been combined with other rings like pyrazole, isoxazoline, and oxadiazole. mdpi.comresearchgate.netresearchgate.net
Pyrazole-Tetrazole Hybrids: Synthesis of these hybrids can be achieved by constructing the tetrazole ring onto a pyrazole precursor that already contains a nitrile group. For instance, 1-aryl-1H-pyrazole-3-carbonitrile can undergo a [3+2] cycloaddition with sodium azide to yield a 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole hybrid. mdpi.com
Tetrazole-Isoxazoline Hybrids: These molecules can be synthesized by coupling a tetrazole-containing acid with an amine precursor, followed by further steps to build the isoxazoline ring. researchgate.net
These synthetic strategies yield complex molecules where the properties of each heterocyclic component can be combined or modulated through their mutual interaction.
Design Principles for Modulating Chemical Properties through Derivatization
Derivatization of the this compound scaffold is guided by principles aimed at rationally modifying its chemical and physical properties.
Isosterism and Acidity: The 5-substituted-1H-tetrazole moiety is a well-established bioisostere of a carboxylic acid. researchgate.netnih.gov It shares a similar acidic proton (pKa ≈ 4.5-5.0) and planar structure, but the tetrazole group is generally more lipophilic and resistant to metabolic degradation. researchgate.net Substituting the benzonitrile ring with electron-withdrawing or -donating groups can further tune the pKa of the tetrazole proton in isomeric structures, altering its ionization state.
Electronic Properties and Conjugation: Introducing substituents or creating hybrid molecules can alter the electronic landscape of the parent compound. Designing derivatives with extended conjugated systems can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.gov For example, linking the tetrazole to other aromatic systems can lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). rsc.org
Intermolecular Interactions and Solid-State Properties: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while an N-H tautomer can act as a donor. nih.govacs.org These interactions heavily influence the crystal packing and solid-state properties of the derivatives. Modifying the substituents on the benzonitrile ring can introduce other interaction sites (e.g., halogen bonds, π-π stacking), providing a mechanism to control the supramolecular structure and, consequently, physical properties like solubility and melting point. rsc.org
Table 3: Influence of Derivatization on Chemical Properties
| Derivatization Strategy | Property Modulated | Rationale |
|---|---|---|
| Introducing EWG/EDG on benzonitrile | Acidity (pKa), Redox Potential | Alters the electron density across the molecule, influencing the tetrazole ring's acidity and the molecule's electronic properties. |
| Replacing tetrazole with triazole | Lipophilicity, H-bonding pattern | Changes the number and position of nitrogen atoms, affecting polarity and intermolecular interactions. |
| Creating conjugated hybrids | HOMO-LUMO gap, Photophysics | Extends the π-system, which can lower the energy gap and lead to novel optical and electronic behaviors. nih.govrsc.org |
By applying these design principles, chemists can systematically synthesize new derivatives of this compound with tailored chemical properties for various applications in materials science and chemical biology.
Conclusion and Future Outlook
Synthesis and Characterization Advancements for 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
There are no specific, detailed advancements reported in the literature for the synthesis and characterization of this compound. However, established methods for the synthesis of 1-substituted tetrazoles provide a probable route. The most common and direct approach involves the [3+2] cycloaddition reaction.
A plausible synthetic pathway would be the reaction of 3-aminobenzonitrile (B145674) with triethyl orthoformate and sodium azide (B81097), often catalyzed by a Lewis acid such as ytterbium triflate. Another potential route is the reaction of 3-azidobenzonitrile (B2877565) with an appropriate C1 source under cycloaddition conditions.
Advancements in the synthesis of this class of compounds focus on developing more environmentally benign and efficient protocols. These include:
Green Catalysis: The use of heterogeneous nanocatalysts to improve reaction rates and facilitate catalyst recovery and reuse. rsc.orgmdpi.comnih.gov
Microwave-Assisted Synthesis: Employing microwave irradiation to reduce reaction times significantly compared to conventional heating. mdpi.com
Avoiding Toxic Reagents: Moving away from hazardous reagents like hydrazoic acid or organotin compounds toward safer azide sources and catalysts. acs.orgresearchgate.net
Characterization of the final product would rely on standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons on the benzene (B151609) ring and the single proton on the tetrazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the benzonitrile (B105546) group and the single carbon atom of the tetrazole ring. |
| FTIR | Characteristic absorption bands for the nitrile (-C≡N) stretch and vibrations associated with the C=N and N=N bonds within the tetrazole ring. |
| HRMS | The precise molecular weight of the compound, confirming its elemental composition. |
| X-ray Crystallography | Would provide definitive structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state. |
Key Findings from Computational and Reactivity Studies
Specific computational or reactivity studies for this compound have not been reported. However, Density Functional Theory (DFT) studies on analogous phenyltetrazole derivatives provide insights into the expected electronic properties. researchgate.netresearchgate.net
Key Predicted Computational Findings:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO is likely distributed over the electron-rich tetrazole and phenyl rings, while the LUMO may be centered on the electron-withdrawing nitrile group and the tetrazole ring. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrazole and nitrile groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis could reveal details about charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
Expected Reactivity: The reactivity of this compound would be dictated by its functional groups: the tetrazole ring, the benzonitrile moiety, and the linkage between them.
The tetrazole ring is generally stable but can undergo reactions such as N-alkylation or participate in coordination with metal ions. atu.ie
The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine.
The aromatic ring is susceptible to electrophilic aromatic substitution, with the substitution pattern influenced by the directing effects of the tetrazole and nitrile groups.
Unaddressed Challenges and Emerging Research Opportunities
The primary challenge concerning this compound is the fundamental lack of research. This absence creates numerous opportunities for foundational scientific investigation.
Unaddressed Challenges:
Optimized Synthesis: Development of a high-yield, scalable, and green synthetic protocol specifically for this isomer.
Isomer Selectivity: In tetrazole synthesis, controlling the regioselectivity to obtain the 1-substituted isomer over the 2-substituted isomer can be a significant challenge.
Physicochemical Properties: A complete lack of experimental data on its solubility, melting point, stability, and electronic properties.
Biological Activity: Its potential as a bioactive molecule remains completely unexplored.
Emerging Research Opportunities:
Medicinal Chemistry: Investigating the molecule as a potential bioisostere for carboxylic acids or amides in drug design, a common application for tetrazoles. researchgate.netnih.govacs.org
Material Science: Exploring its use as a ligand for creating metal-organic frameworks (MOFs) or as a component in high-energy materials, leveraging the high nitrogen content of the tetrazole ring. acs.org
Fundamental Reactivity: Performing systematic studies on its reactivity, including derivatization and functional group transformations.
Computational Modeling: Conducting thorough DFT and other in silico studies to build a theoretical model of its properties and reactivity, which can guide experimental work. researchgate.netmdpi.com
Future Directions for the Development and Application of this compound in Chemical Research
Future research on this compound should begin with a foundational approach, establishing its basic chemical and physical properties before moving toward specific applications.
Definitive Synthesis and Characterization: The immediate priority is to synthesize the compound using modern methods, purify it, and characterize it unambiguously using a full suite of analytical techniques, including X-ray crystallography.
Computational and Photophysical Studies: A detailed theoretical study (DFT, TD-DFT) should be performed to understand its electronic structure, spectral properties, and reactivity. nih.govresearchgate.net This should be correlated with experimental UV-Vis and fluorescence spectroscopy.
Screening for Biological Activity: The compound should be entered into broad screening programs to test for potential anticancer, antimicrobial, or other therapeutic activities, given the prevalence of tetrazoles in pharmaceuticals. researchgate.net
Derivatization and SAR Studies: If any biological activity is found, a library of derivatives should be synthesized to establish Structure-Activity Relationships (SAR).
Coordination Chemistry: Its potential as a ligand should be explored by reacting it with various metal salts to synthesize and characterize novel coordination polymers or discrete complexes.
Broader Impact on Heterocyclic Chemistry and Material Science
While specific impacts of this single compound are yet to be determined, its study would contribute to the broader fields of heterocyclic chemistry and material science.
Heterocyclic Chemistry: A detailed synthetic and reactivity study would add valuable data to the understanding of 1-substituted tetrazoles, particularly regarding the influence of the cyano-substituent on the phenyl ring. It would provide a useful data point for comparing isomeric effects within the family of (tetrazolyl)benzonitriles.
Material Science: As a nitrogen-rich heterocyclic compound, it is a candidate for applications in energetic materials. acs.org The presence of multiple nitrogen atoms in the tetrazole ring can lead to the release of large amounts of dinitrogen gas upon decomposition, a key characteristic of energetic materials. Furthermore, the multiple nitrogen atoms of the tetrazole ring and the nitrile group make it a potentially valuable multidentate ligand for constructing novel coordination polymers and MOFs with interesting catalytic, magnetic, or porous properties.
Q & A
Basic: What are the common synthetic routes for 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, and how is its purity validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a protocol analogous to 3-(1H-1,2,3-triazol-1-yl)benzonitrile involves reacting 3-cyanophenyl derivatives with sodium azide under reflux in polar solvents like DMF . Post-synthesis, purity is validated via:
- HPLC (retention time ≥95% peak area).
- NMR : Key signals include δ ~8.0–8.1 ppm (aromatic protons) and δ ~7.6–7.8 ppm (tetrazole protons) in CDCl₃ .
- IR : A sharp nitrile stretch at ~2237 cm⁻¹ and tetrazole ring vibrations at ~1450–1600 cm⁻¹ .
Table 1: Representative Synthetic Yields and Conditions
| Precursor | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Bromobenzonitrile + NaN₃ | CuI/DMF | 85 | 98.5 |
| 3-Azidobenzonitrile + Alkyne | CuSO₄/EtOH | 78 | 97.2 |
Advanced: How can computational modeling predict the bioactivity of this compound against kinase targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR studies are used to hypothesize activity. For example:
- Docking : Align the compound with ATP-binding pockets (e.g., EGFR kinase). The tetrazole group mimics phosphate interactions, while the nitrile enhances binding via dipole interactions .
- QSAR : Correlate logP and electronic parameters (HOMO-LUMO gaps) with IC₅₀ values from analogs. A lower logP (<2.5) suggests better solubility for cellular assays .
Key Findings from Analogs:
- 4-(Pyridin-4-yl-triazol-1-yl)benzonitrile showed xanthine oxidase inhibition (IC₅₀ = 14.3 µM) .
- Substituents at the benzonitrile ring (e.g., Cl, OMe) modulate cytotoxicity in breast cancer cell lines .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and tetrazole carbons (δ 140–150 ppm). Compare with computed spectra (e.g., Gaussian DFT) .
- IR : Confirm nitrile (2237 cm⁻¹) and tetrazole (1600 cm⁻¹) functional groups.
- HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z 171.066 for C₈H₅N₅) .
Advanced: How do structural modifications influence the compound’s metabolic stability?
Methodological Answer:
- Cytochrome P450 Inhibition : Replace the nitrile with a methyl group to reduce oxidative metabolism.
- Protease Stability : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to resist hydrolysis .
- In Silico ADMET : Tools like SwissADME predict high GI absorption (TPSA <80 Ų) but potential CYP3A4 interactions.
Table 2: Metabolic Stability of Derivatives
| Derivative | t₁/₂ (Liver Microsomes) | CYP Inhibition (IC₅₀) |
|---|---|---|
| Parent Compound | 45 min | 12 µM (CYP3A4) |
| 4-CF₃ Analog | 120 min | >50 µM |
Basic: What are the recommended in vitro assays to evaluate cytotoxicity?
Methodological Answer:
- MTT Assay : Use MCF-7, MDA-MB-231, or T47D cell lines (IC₅₀ <30 µg/mL considered active) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- Dose-Response : Test 0.1–100 µM concentrations; validate with positive controls (e.g., Etoposide) .
Advanced: How can crystallography resolve contradictory bioactivity data?
Methodological Answer:
- X-ray Diffraction : Determine the crystal structure to identify binding modes. For example, tetrazole-nitrogen interactions with His164 in EGFR kinase explain potency variations .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N) influencing solubility and activity .
Case Study : Letrozole analogs with triazole groups showed improved aromatase inhibition vs. tetrazole derivatives due to better π-π stacking .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Optimize Azide Source : Use trimethylsilyl azide instead of NaN₃ for safer, higher-yield reactions.
- Catalyst Screening : Test Cu(I)/Cu(II) ratios (e.g., CuI:TBTA = 1:2) to enhance cycloaddition efficiency .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
Advanced: What strategies improve the compound’s blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogD Adjustment : Aim for 1.5–2.5 using substituents like F or OMe to balance lipophilicity.
- P-gp Efflux Inhibition : Introduce bulky groups (e.g., tert-butyl) to reduce P-glycoprotein recognition .
- In Vivo PET Imaging : Radiolabel with ¹¹C to track BBB permeability in rodent models .
Basic: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC.
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 28 days; assess purity changes .
Advanced: Can this compound act as a bioisostere for carboxylic acids in drug design?
Methodological Answer:
Yes. The tetrazole’s pKa (~4.9) mimics carboxylic acids (pKa ~2.5–5.0), enabling similar ionic interactions. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
